7-(Difluoromethoxy)-1H-indole
Description
7-(Difluoromethoxy)-1H-indole is a fluorinated indole derivative characterized by a difluoromethoxy (-OCF$_2$H) substituent at the seventh position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to endogenous biomolecules and diverse pharmacological activities. The difluoromethoxy group introduces unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is hypothesized to interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
7-(difluoromethoxy)-1H-indole |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)13-7-3-1-2-6-4-5-12-8(6)7/h1-5,9,12H |
InChI Key |
MVCUZMPOTAUQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-1H-indole typically involves the introduction of the difluoromethoxy group into the indole structure. One common method is the reaction of indole with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized indole derivatives .
Scientific Research Applications
7-(Difluoromethoxy)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 7-(Difluoromethoxy)-1H-indole and structurally related indole derivatives:
Electronic and Steric Effects
- Electron-Withdrawing Capacity : The difluoromethoxy group (-OCF$2$H) exhibits a stronger electron-withdrawing effect than methoxy (-OCH$3$) but less than trifluoromethyl (-CF$_3$). This balance may optimize interactions with electron-rich binding pockets in biological targets.
Lipophilicity and Pharmacokinetics
- The difluoromethoxy group increases lipophilicity (logP) compared to methoxy analogs, enhancing membrane permeability. However, it is less lipophilic than trifluoromethyl derivatives, reducing the risk of off-target toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
